molecular formula C4H3BrCl6O B14386602 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol CAS No. 88476-52-2

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol

Cat. No.: B14386602
CAS No.: 88476-52-2
M. Wt: 359.7 g/mol
InChI Key: XHLGEKJJOXCDCD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol is an organic compound characterized by the presence of a bromomethyl group and six chlorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 1,1,1,3,3,3-hexachloropropan-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, amines, or thiols.

    Oxidation: The compound can be oxidized

Properties

CAS No.

88476-52-2

Molecular Formula

C4H3BrCl6O

Molecular Weight

359.7 g/mol

IUPAC Name

2-(bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol

InChI

InChI=1S/C4H3BrCl6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2

InChI Key

XHLGEKJJOXCDCD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O)Br

Origin of Product

United States

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